molecular formula C17H27BN2O3 B8130856 4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic acid diethylamide

4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic acid diethylamide

Cat. No.: B8130856
M. Wt: 318.2 g/mol
InChI Key: BWHFDPJXQKHGET-UHFFFAOYSA-N
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Description

This compound is a boronate ester derivative featuring a pyridine core substituted with a methyl group at position 4, a pinacol boronate ester at position 5, and a diethylamide group at position 2. The boronate ester moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical in pharmaceuticals and materials science .

Properties

IUPAC Name

N,N-diethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O3/c1-8-20(9-2)15(21)14-10-12(3)13(11-19-14)18-22-16(4,5)17(6,7)23-18/h10-11H,8-9H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHFDPJXQKHGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)C(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic acid diethylamide typically involves the formation of the boronic ester group through a borylation reaction. This can be achieved by reacting the corresponding pyridine derivative with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic acid diethylamide can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group yields boronic acid, while reduction of the pyridine ring results in a piperidine derivative.

Scientific Research Applications

4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic acid diethylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic acid diethylamide involves its interaction with molecular targets through the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The pyridine ring can also participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related pyridine-boronate esters, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications References
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate C₁₃H₁₈BNO₄ 263.10 Methyl ester at position 2 Cross-coupling reactions; intermediate for amide/acid derivatives
N,N,4-Trimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine C₁₄H₂₃BN₂O₂ 262.16 Dimethylamino group at position 2 Pharmaceutical intermediates; modulates electronic properties of pyridine
2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylamine C₁₂H₁₉BN₂O₃ 262.11 Methoxy at position 2, amine at position 3 Drug synthesis (boron-containing inhibitors)
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine C₁₃H₁₇BF₃N₂O₂ 288.07 Trifluoromethyl at position 4, amine at 2 Enhances metabolic stability in bioactive molecules
4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic acid diethylamide C₁₉H₂₉BN₂O₃ 352.27 Diethylamide at position 2 Suzuki couplings; drug candidates requiring enhanced solubility and reactivity

Key Findings:

Reactivity in Cross-Coupling : The diethylamide derivative exhibits superior reactivity in Suzuki-Miyaura reactions compared to methyl ester analogs due to the electron-withdrawing nature of the amide group, which polarizes the boronate ester .

Solubility: The diethylamide group improves solubility in nonpolar solvents (e.g., THF, DCM) compared to carboxylic acid or amine derivatives, facilitating homogeneous reaction conditions .

Steric Effects : Bulky substituents (e.g., trifluoromethyl in ) reduce reaction rates in cross-couplings, whereas the diethylamide’s linear chain minimizes steric hindrance .

Stability : Boronate esters with electron-withdrawing groups (e.g., diethylamide, trifluoromethyl) show enhanced hydrolytic stability compared to electron-donating groups (e.g., methoxy) .

Q & A

Q. How to analyze byproduct formation during scale-up?

  • Methodological Answer : Use LC-MS/MS to identify minor impurities (e.g., deboronated derivatives). Kinetic profiling under varying temperatures/pressures reveals byproduct pathways. Optimize quenching protocols (e.g., slow addition to cold acid) to suppress side reactions .

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